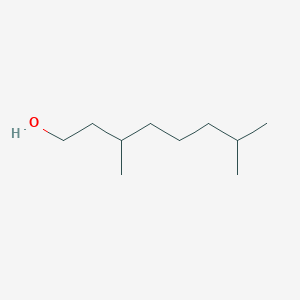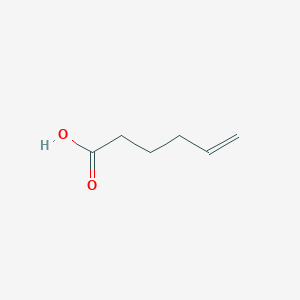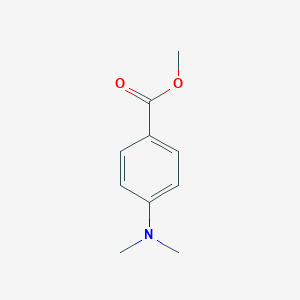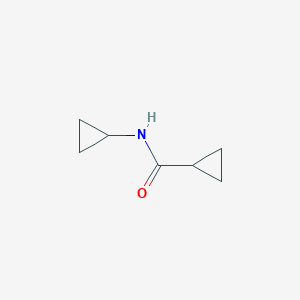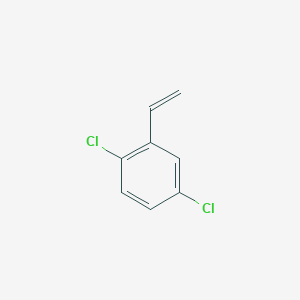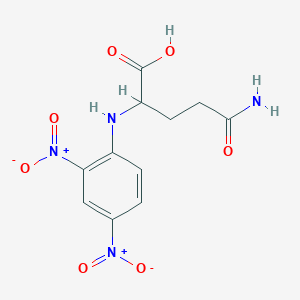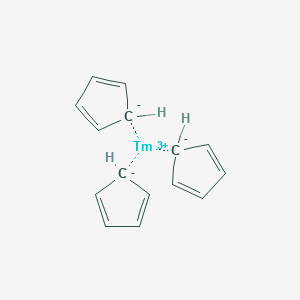![molecular formula C13H15NO2Se B075504 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid CAS No. 1144-33-8](/img/structure/B75504.png)
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of the amino acid tryptophan and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been shown to activate antioxidant enzymes, such as SOD and CAT, and inhibit the production of reactive oxygen species (ROS).
Biochemische Und Physiologische Effekte
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, inflammation, and cancer cell growth. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, it is relatively easy to synthesize and has low toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, studies could be conducted to investigate its potential applications in other diseases, such as cardiovascular diseases and diabetes. Furthermore, research could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosage and administration route. Finally, studies could be conducted to investigate the potential side effects of this compound.
Conclusion:
In conclusion, 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-bromo-1-propanol with indole-3-carboxaldehyde in the presence of a base to form 3-(1H-indol-3-yl)propanal. This intermediate is then reacted with sodium borohydride to form 3-(1H-indol-3-yl)propan-1-ol. The final step involves the reaction of 3-(1H-indol-3-yl)propan-1-ol with selenium dioxide to form 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1144-33-8 |
|---|---|
Produktname |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
Molekularformel |
C13H15NO2Se |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
InChI |
InChI=1S/C13H15NO2Se/c15-13(16)6-8-17-7-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,14H,5-8H2,(H,15,16) |
InChI-Schlüssel |
NNYJOWRDCKPYMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
Synonyme |
3-[[2-(1H-Indol-3-yl)ethyl]seleno]propionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



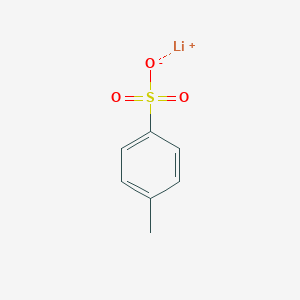
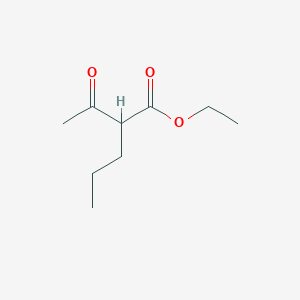
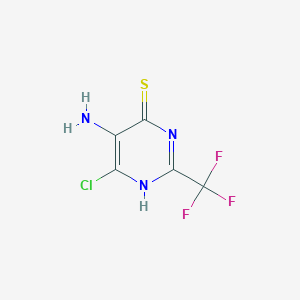
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
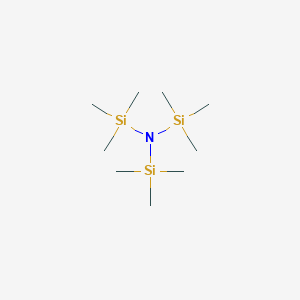
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

